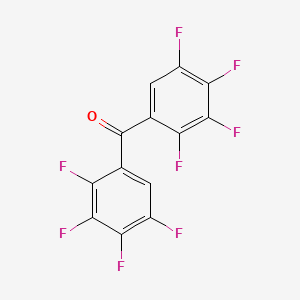
1-Propanol, 3-((4,5-diphenyl-2-oxazolyl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanol, 3-((4,5-diphenyl-2-oxazolyl)amino)- is a compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is known for its unique structure, which includes a propanol group and a diphenyl-oxazole moiety. It has gained attention in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanol, 3-((4,5-diphenyl-2-oxazolyl)amino)- typically involves the reaction of 4,5-diphenyl-2-oxazole with 3-aminopropanol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as a strong acid or base. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity 1-Propanol, 3-((4,5-diphenyl-2-oxazolyl)amino)- on a large scale .
Analyse Chemischer Reaktionen
Types of Reactions
1-Propanol, 3-((4,5-diphenyl-2-oxazolyl)amino)- undergoes various chemical reactions, including:
Oxidation: The propanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxazole ring can be reduced under specific conditions to form the corresponding dihydro-oxazole derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydro-oxazole derivatives.
Substitution: Formation of various substituted oxazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Propanol, 3-((4,5-diphenyl-2-oxazolyl)amino)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings
Wirkmechanismus
The mechanism of action of 1-Propanol, 3-((4,5-diphenyl-2-oxazolyl)amino)- involves its interaction with specific molecular targets and pathways. The oxazole ring is known to interact with various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to a range of biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Diphenyl-2-oxazole: A precursor to 1-Propanol, 3-((4,5-diphenyl-2-oxazolyl)amino)-, known for its own biological activities.
1,3,4-Oxadiazole Derivatives: Compounds with similar structures and potential biological activities, including antimicrobial and anticancer properties.
Uniqueness
1-Propanol, 3-((4,5-diphenyl-2-oxazolyl)amino)- is unique due to its specific combination of a propanol group and a diphenyl-oxazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
20503-76-8 |
|---|---|
Molekularformel |
C18H18N2O2 |
Molekulargewicht |
294.3 g/mol |
IUPAC-Name |
3-[(4,5-diphenyl-1,3-oxazol-2-yl)amino]propan-1-ol |
InChI |
InChI=1S/C18H18N2O2/c21-13-7-12-19-18-20-16(14-8-3-1-4-9-14)17(22-18)15-10-5-2-6-11-15/h1-6,8-11,21H,7,12-13H2,(H,19,20) |
InChI-Schlüssel |
BVGNTPPDHPKTMW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(OC(=N2)NCCCO)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


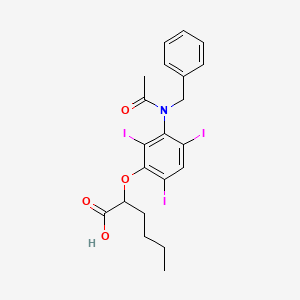

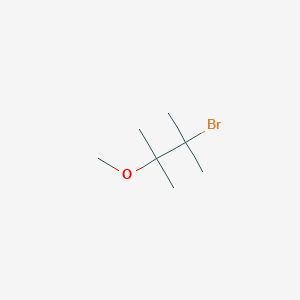

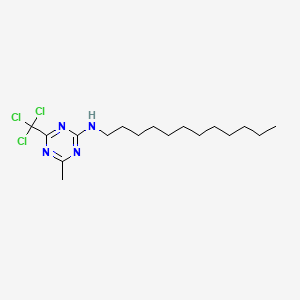
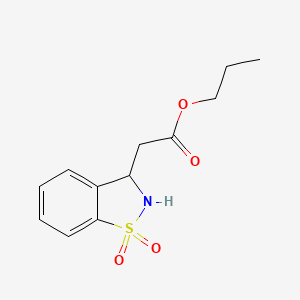
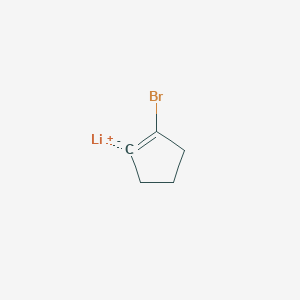
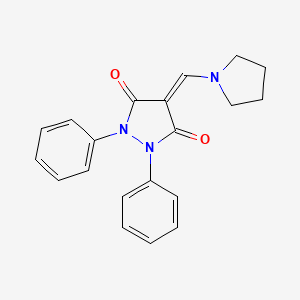
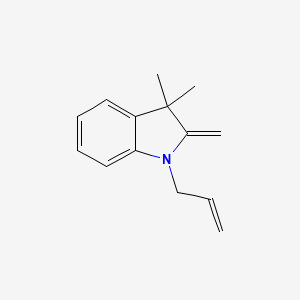
![(3aR,3bS,5aR,6R,8aS,8bR,10aS)-3a,5a,8a-trimethyl-6-[(2R)-6-methylheptan-2-yl]-2,3,3b,4,5,6,7,8,8b,9,10,10a-dodecahydroindeno[5,4-e]inden-1-one](/img/structure/B14707140.png)
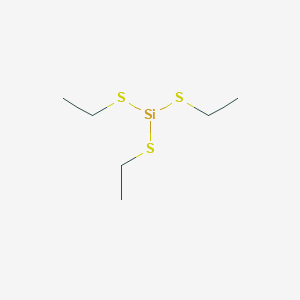
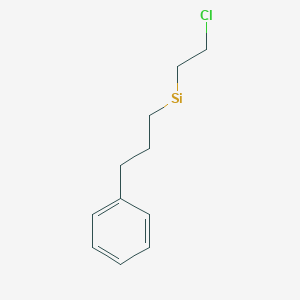
![11-Bromo-14-azadispiro[5.1.5.2]pentadec-9-ene-7,15-dione](/img/structure/B14707166.png)
